molecular formula C6H7NO3S B2613836 Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate CAS No. 2166783-30-6

Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2613836
CAS No.: 2166783-30-6
M. Wt: 173.19
InChI Key: QLUPJZMIDJMPLM-UHFFFAOYSA-N
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Description

Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate: is a heterocyclic compound featuring an oxazole ring substituted with a sulfanylmethyl group at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable α,β-unsaturated carbonyl compound with a thioamide, followed by cyclization to form the oxazole ring. The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the process are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro- or tetrahydro-oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro- or tetrahydro-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

  • Methyl 5-(methylthio)-1,2-oxazole-3-carboxylate
  • Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
  • Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate

Comparison: Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different redox properties and interactions with biological targets, making it a valuable compound for diverse applications.

Biological Activity

Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a sulfanylmethyl group. This unique configuration contributes to its reactivity and biological properties. The presence of the sulfanylmethyl group allows for interactions with various biological targets, potentially enhancing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The sulfanylmethyl group can participate in redox reactions, influencing the compound's reactivity and interactions with biomolecules. These interactions may lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary studies have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.15 μM
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.25 μM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 μM
    • MCF7: 15 μM
    • A549: 10 μM

These results highlight the compound's potential as an anticancer agent .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a candidate for drug development. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds with enhanced pharmacological profiles.

Properties

IUPAC Name

methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-9-6(8)5-2-4(3-11)10-7-5/h2,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPJZMIDJMPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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